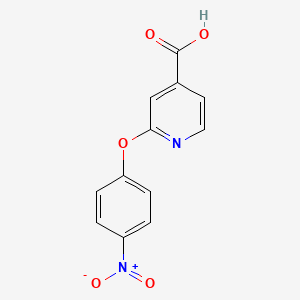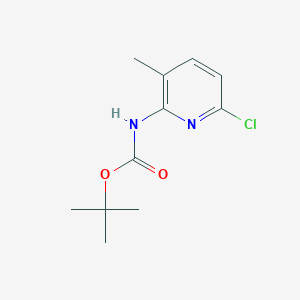
Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate
Descripción general
Descripción
Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate is a chemical compound with the empirical formula C11H15ClN2O2 . It is a solid substance and is used in scientific research.
Molecular Structure Analysis
The molecular structure of Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate is represented by the InChI code1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) . Physical And Chemical Properties Analysis
Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate is a solid substance . The molecular weight of this compound is 208.26 . It should be stored in a sealed container in a dry room .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate is involved in various chemical synthesis processes and reactions. Padwa, Brodney, and Lynch (2003) discussed the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan involving tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its role in complex chemical synthesis processes. The compound's involvement in such reactions highlights its potential in the synthesis of complex organic molecules and its utility in organic chemistry research (Padwa, Brodney, & Lynch, 2003).
Complex Formation and Photochemical Properties
Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate has applications in the formation of complex compounds with interesting photochemical properties. Bonnet et al. (2003) explored the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, where the compound was used to create complexes with varied monodentate ligands. The study highlights the compound's significance in forming complexes that have notable photochemical and thermal properties, indicating its potential in materials science and photophysical research (Bonnet et al., 2003).
Derivative Synthesis and Characterization
The compound is also pivotal in synthesizing and characterizing various derivatives with potential biological and chemical applications. Rao and Ravi Kumar (2013) reported the synthesis of a series of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate. This synthesis process underlines the compound's utility in creating derivatives that could be crucial in pharmacological and chemical studies (Rao & Ravi Kumar, 2013).
Crystallography and Molecular Structure Analysis
Research involving tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate also extends to the field of crystallography and molecular structure analysis. Baillargeon et al. (2017) examined the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. The study illustrates the compound's importance in understanding the structural aspects of complex molecules, which is fundamental in material science and molecular engineering (Baillargeon et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(6-chloro-3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKOZEMAPJGWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729640 | |
| Record name | tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate | |
CAS RN |
679392-20-2 | |
| Record name | tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



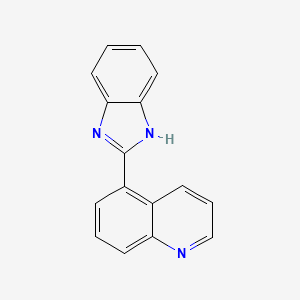
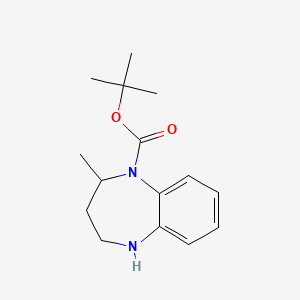
![5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525949.png)
![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1525950.png)
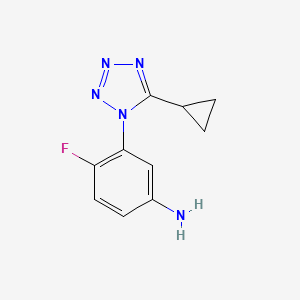
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)
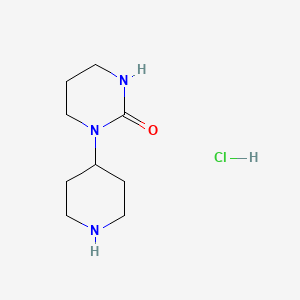
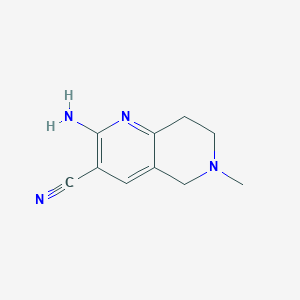
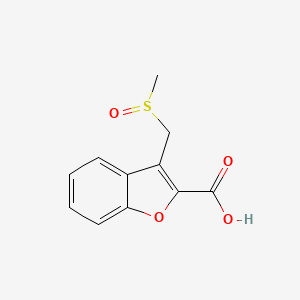
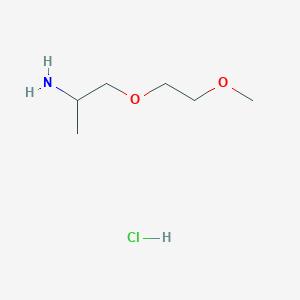
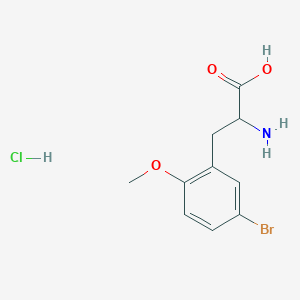
![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)
